AAL toxin TB
Overview
Description
AAL toxin TB is a type of sphinganine analogue mycotoxin produced by the fungus Alternaria alternata f. sp. lycopersici. It is one of the five series of AAL toxins, which also include TA, TC, TD, and TE . AAL toxins are known for their ability to inhibit eukaryotic sphinganine N-acyltransferase, a key enzyme in the sphingolipid ceramide biosynthetic pathway . This inhibition leads to necrotic cell death in plants, making this compound a significant virulence factor .
Mechanism of Action
Target of Action
AAL toxin TB, a host-specific toxin (HST) produced by the fungus Alternaria alternata, primarily targets different parts of cells like mitochondria, chloroplast, plasma membrane, Golgi complex, and nucleus . The pathogenicity of Alternaria species depends on host susceptibility or resistance as well as quantitative production of HSTs .
Mode of Action
This compound interacts with its targets and causes disruption in cellular homeostasis in both plant and animal tissues . It is believed to cause changes associated with the inhibition of ceramide synthase in both plants and animals . This toxin is chemically a low molecular weight secondary metabolite .
Biochemical Pathways
The this compound affects various biochemical pathways. It causes DNA breakage, cytotoxic, apoptotic cell death, and interrupts plant physiology by mitochondrial oxidative phosphorylation . It also affects membrane permeability . These toxins have devastating effects on host plant tissues by affecting biochemical and genetic modifications .
Pharmacokinetics
It is known that these toxins are highly reactive and chemically related mycotoxins .
Result of Action
The result of this compound’s action is the disruption of cellular homeostasis, leading to morphological and biochemical changes characteristic of apoptosis . It induces cell death in tomato tissues and protoplasts . It also has a devastating effect on plants, causing DNA breakage, cytotoxic, apoptotic cell death, interrupting plant physiology by mitochondrial oxidative phosphorylation, and affecting membrane permeability .
Biochemical Analysis
Biochemical Properties
AAL toxin TB is a sphinganine analogue mycotoxin that inhibits ceramide synthase, an enzyme critical in the sphingolipid biosynthetic pathway. This inhibition leads to the accumulation of free sphingoid bases, which disrupts cellular homeostasis. The toxin interacts with various biomolecules, including enzymes like ceramide synthase and proteins involved in the sphingolipid metabolism pathway. These interactions result in the disruption of membrane integrity and cellular signaling processes .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In plant cells, it induces necrotic cell death by disrupting the sphingolipid metabolism pathway. This disruption leads to the accumulation of toxic sphingoid bases, which interfere with cell signaling pathways and gene expression. The toxin also affects cellular metabolism by inhibiting key enzymes, leading to the accumulation of metabolic intermediates and the disruption of energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to and inhibition of ceramide synthase. This enzyme is responsible for the synthesis of ceramide, a crucial component of the sphingolipid pathway. By inhibiting ceramide synthase, this compound causes the accumulation of sphinganine and other sphingoid bases, which are toxic to cells. This accumulation leads to the activation of stress response pathways, changes in gene expression, and ultimately cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The toxin is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or prolonged exposure to light. Over time, the toxin’s effects on cellular function can become more pronounced, leading to long-term changes in cellular metabolism and gene expression. In vitro studies have shown that prolonged exposure to this compound can lead to sustained activation of stress response pathways and chronic cellular dysfunction .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the toxin may cause mild disruptions in cellular metabolism and gene expression. At higher doses, the toxin can induce severe cellular damage, including apoptosis and necrosis. Toxic effects such as liver and kidney damage have been observed in animal models exposed to high doses of this compound. These effects highlight the importance of understanding the dosage thresholds for safe exposure to the toxin .
Metabolic Pathways
This compound is involved in the sphingolipid metabolism pathway. It inhibits ceramide synthase, leading to the accumulation of sphinganine and other sphingoid bases. These metabolites can interfere with various cellular processes, including membrane integrity, signaling pathways, and energy production. The disruption of the sphingolipid pathway by this compound can lead to significant changes in metabolic flux and the accumulation of toxic intermediates .
Transport and Distribution
Within cells, this compound is transported and distributed through interactions with various transporters and binding proteins. The toxin can accumulate in specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it exerts its toxic effects. The distribution of this compound within tissues can also vary, with higher concentrations observed in areas with active sphingolipid metabolism .
Subcellular Localization
This compound is primarily localized in the endoplasmic reticulum and Golgi apparatus, where it inhibits ceramide synthase. This subcellular localization is crucial for the toxin’s activity, as it allows direct interaction with the target enzyme. The toxin may also undergo post-translational modifications that enhance its targeting to specific cellular compartments, further increasing its potency .
Preparation Methods
AAL toxin TB can be isolated from cell-free culture filtrates of Alternaria alternata f. sp. lycopersici using isoelectric focusing at pH 4-5 and normal phase thin layer chromatography . The reaction of the terminal amino groups with ninhydrin allows visualization of the toxin-ninhydrin complexes
Chemical Reactions Analysis
AAL toxin TB undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of dehydroxylated products .
Scientific Research Applications
AAL toxin TB has several scientific research applications. In chemistry, it is used to study the inhibition of sphinganine N-acyltransferase and its effects on the sphingolipid ceramide biosynthetic pathway . In biology, this compound is used to investigate the mechanisms of necrotic cell death in plants and the role of sphingolipids in cell signaling . In medicine, it is studied for its potential role in inducing apoptosis in cancer cells . Additionally, this compound is used in industry to develop fungicides and other agricultural products .
Comparison with Similar Compounds
AAL toxin TB is structurally similar to other AAL toxins, such as TA, TC, TD, and TE . These toxins differ in the number and position of hydroxyl groups on their sphinganine backbone . For example, AAL toxin TA has an additional hydroxyl group at C4 and C5 compared to this compound . Other similar compounds include fumonisins, which are also sphinganine analogue mycotoxins produced by Fusarium species . Fumonisins share similar toxicological mechanisms of action with AAL toxins, as both inhibit ceramide synthase and induce cell death . this compound is unique in its specific inhibition of sphinganine N-acyltransferase and its role as a virulence factor in Alternaria alternata f. sp. lycopersici .
Properties
IUPAC Name |
2-[2-[(3R,4R,5S,7S,14R,16S)-17-amino-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H47NO9/c1-4-17(3)24(32)21(35-23(31)13-18(25(33)34)12-22(29)30)11-16(2)9-7-5-6-8-10-19(27)14-20(28)15-26/h16-21,24,27-28,32H,4-15,26H2,1-3H3,(H,29,30)(H,33,34)/t16-,17+,18?,19+,20-,21-,24+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXQVLLVFBNZKL-YVEDVMJTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(C)CCCCCCC(CC(CN)O)O)OC(=O)CC(CC(=O)O)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@H]([C@H](C[C@@H](C)CCCCCC[C@H](C[C@@H](CN)O)O)OC(=O)CC(CC(=O)O)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H47NO9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20891795 | |
Record name | AAL toxin TB | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20891795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149849-90-1 | |
Record name | AAL toxin TB | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20891795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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